molecular formula C12H13BrN2OS B14908959 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole

Katalognummer: B14908959
Molekulargewicht: 313.22 g/mol
InChI-Schlüssel: RLGAIYNDDCYTFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole is an organic compound that features a bromophenoxy group, an ethylthio linkage, and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole typically involves the reaction of 2-(4-bromophenoxy)ethanol with a thiol derivative, followed by cyclization with an imidazole precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein or enzyme, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromophenoxy)ethanol: A precursor in the synthesis of the target compound.

    4-(2-(4-Bromophenoxy)ethyl)morpholine: A structurally related compound with a morpholine ring instead of an imidazole ring.

    2-(4-Bromophenoxy)ethyl thiocyanate: Another related compound with a thiocyanate group.

Uniqueness

2-((2-(4-Bromophenoxy)ethyl)thio)-1-methyl-1h-imidazole is unique due to the presence of both the bromophenoxy group and the imidazole ring, which confer specific chemical and biological properties

Eigenschaften

Molekularformel

C12H13BrN2OS

Molekulargewicht

313.22 g/mol

IUPAC-Name

2-[2-(4-bromophenoxy)ethylsulfanyl]-1-methylimidazole

InChI

InChI=1S/C12H13BrN2OS/c1-15-7-6-14-12(15)17-9-8-16-11-4-2-10(13)3-5-11/h2-7H,8-9H2,1H3

InChI-Schlüssel

RLGAIYNDDCYTFE-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1SCCOC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.